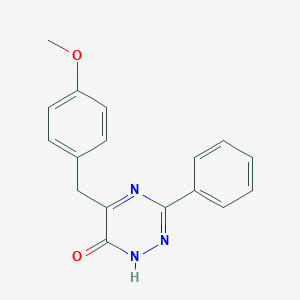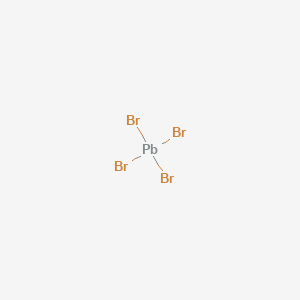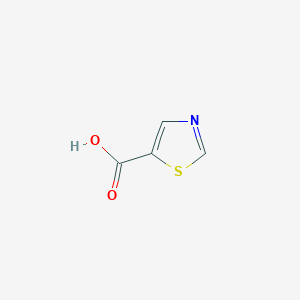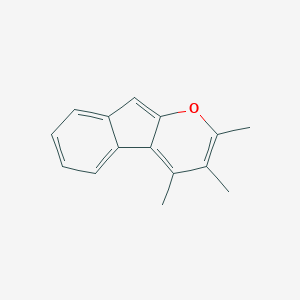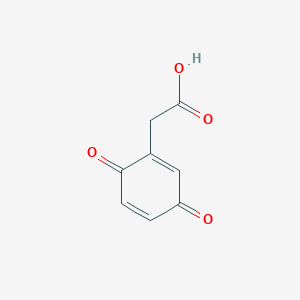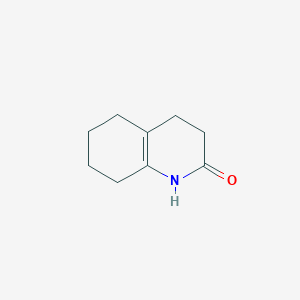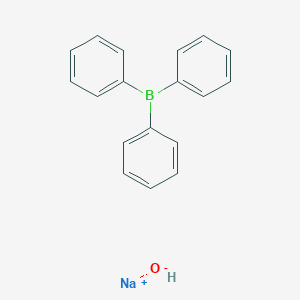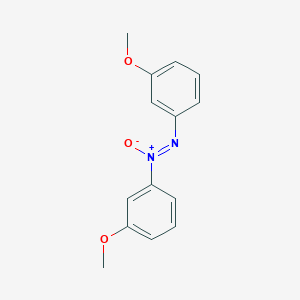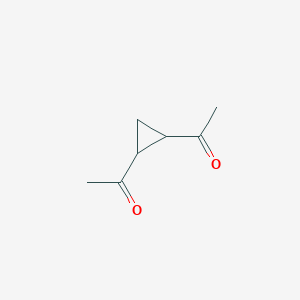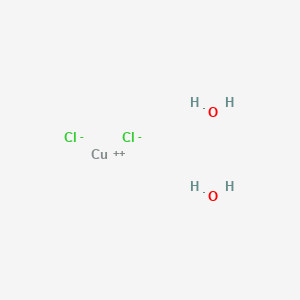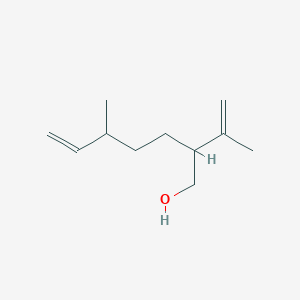
2-Isopropenyl-5-methyl-6-hepten-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropenyl-5-methyl-6-hepten-1-ol, also known as IVM, is a naturally occurring compound found in the pheromone of the female tsetse fly. It has been studied extensively for its potential use as a tool in controlling the spread of tsetse fly-borne diseases such as African trypanosomiasis. In addition, IVM has shown promise in a range of scientific research applications, including as an insecticide, antiparasitic, and antitumor agent.
Mechanism Of Action
The exact mechanism of action of 2-Isopropenyl-5-methyl-6-hepten-1-ol is not fully understood, but it is thought to act by disrupting the normal functioning of the nervous system in insects and parasites. In mammalian cells, 2-Isopropenyl-5-methyl-6-hepten-1-ol has been shown to interact with a specific receptor, leading to increased chloride ion influx and hyperpolarization of the cell membrane.
Biochemical and Physiological Effects:
In addition to its insecticidal and antiparasitic effects, 2-Isopropenyl-5-methyl-6-hepten-1-ol has been shown to have a range of other biochemical and physiological effects. These include modulation of the immune system, anti-inflammatory activity, and effects on neurotransmitter release.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Isopropenyl-5-methyl-6-hepten-1-ol in laboratory experiments is its relatively low toxicity to mammals, making it a safer alternative to other insecticides and antiparasitic agents. However, its effectiveness can be limited by factors such as resistance development in target organisms and the need for repeated applications.
Future Directions
Future research directions for 2-Isopropenyl-5-methyl-6-hepten-1-ol could include further investigation of its potential as an antitumor agent, as well as its use in combination with other drugs for the treatment of parasitic infections. In addition, the development of new formulations and delivery methods could help to overcome some of the limitations of current 2-Isopropenyl-5-methyl-6-hepten-1-ol-based treatments.
Synthesis Methods
2-Isopropenyl-5-methyl-6-hepten-1-ol can be synthesized via a multi-step process starting from citral, a compound found in lemongrass oil. The first step involves the conversion of citral to citronellal, followed by the formation of isopulegol and subsequent oxidation to 2-Isopropenyl-5-methyl-6-hepten-1-ol.
Scientific Research Applications
2-Isopropenyl-5-methyl-6-hepten-1-ol has been studied extensively for its potential use as an insecticide, particularly in the control of tsetse flies. It has also shown activity against a range of parasites, including those responsible for African trypanosomiasis, leishmaniasis, and schistosomiasis. In addition, 2-Isopropenyl-5-methyl-6-hepten-1-ol has been investigated for its potential as an antitumor agent, with promising results in preclinical studies.
properties
CAS RN |
13066-55-2 |
|---|---|
Product Name |
2-Isopropenyl-5-methyl-6-hepten-1-ol |
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
5-methyl-2-prop-1-en-2-ylhept-6-en-1-ol |
InChI |
InChI=1S/C11H20O/c1-5-10(4)6-7-11(8-12)9(2)3/h5,10-12H,1-2,6-8H2,3-4H3 |
InChI Key |
HWIVLCCZJYXYJI-UHFFFAOYSA-N |
SMILES |
CC(CCC(CO)C(=C)C)C=C |
Canonical SMILES |
CC(CCC(CO)C(=C)C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



